2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties, with a sec-butylthio and phenyl substituent.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cancer cell survival, proliferation, and migration . The compound binds to the active site of the c-Met receptor, inhibiting its function and leading to anti-tumor activity .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This involves the compound fitting into the active site of the c-Met receptor like a key into a lock, preventing the receptor from carrying out its normal function . The inhibition of the c-Met receptor leads to a decrease in cancer cell survival, proliferation, and migration .
Biochemical Pathways
The compound affects the c-Met signaling pathway , which is involved in cell survival, proliferation, and migration . By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to decreased cancer cell survival and proliferation .
Pharmacokinetics
The compound’s potent anti-tumor activity suggests that it may have favorable adme properties that allow it to reach its target in the body and exert its effects .
Result of Action
The result of the compound’s action is a decrease in cancer cell survival, proliferation, and migration . This is due to the compound’s inhibition of the c-Met receptor, which disrupts the c-Met signaling pathway and leads to these anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the sec-butylthio and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its high anti-tumor activity.
5H-thiazolo[2′,3′2,3]imidazo[4,5-b]indole: Used in the synthesis of various derivatives with biological activities.
pyrido[2,3-b]indol-4-ones: Synthesized via intramolecular N–H/C–H coupling, used in medicinal chemistry.
Uniqueness
2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific substituents and the resulting biological activities. The presence of the sec-butylthio and phenyl groups may enhance its binding affinity to certain molecular targets, leading to more potent biological effects compared to similar compounds.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-3-13(2)25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-13,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFNGZUGHSJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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